
1,3,5-Triazine-2,4,6-triamine hydrofluorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine hydrofluoride is a useful research compound. Its molecular formula is C3H7FN6 and its molecular weight is 146.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Triazine-2,4,6-triamine hydrofluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4,6-triamine hydrofluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de la 1,3,5-triazine ont été étudiés en tant que petites molécules biologiquement actives. Ils présentent une activité antimicrobienne, parmi d'autres propriétés bénéfiques . Certains de ces composés ont montré une activité prometteuse contre Staphylococcus aureus et Escherichia coli .
Propriétés antipaludiques
Ces composés présentent également des propriétés antipaludiques . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antipaludiques.
Activités anticancéreuses et antivirales
Les dérivés de la 1,3,5-triazine ont été trouvés pour présenter des activités anticancéreuses et antivirales . Cela suggère leur utilisation potentielle dans le développement de nouveaux agents thérapeutiques pour le traitement du cancer et des infections virales.
4. Catalyseur dans la synthèse de dérivés de xanthene Le trifluorométhanesulfonate de 1,3,5-triazine-2,4,6-triaminium (TTTMS), un dérivé de la 1,3,5-triazine, a été utilisé comme catalyseur écologique pour la synthèse de divers xanthènes . Les xanthènes et leurs dérivés sont connus pour posséder différentes activités biologiques telles qu'antibactériennes, anti-inflammatoires, antivirales, antitumorales et anticancéreuses .
5. Utilisation en technologie laser et en matériaux fluorescents Les xanthènes, qui peuvent être synthétisés en utilisant des dérivés de la 1,3,5-triazine comme catalyseurs, peuvent être utilisés en technologie laser et comme matériaux fluorescents pour la visualisation de biomolécules .
Utilisation comme colorants
Les xanthènes peuvent également être utilisés comme colorants . Cela suggère que les dérivés de la 1,3,5-triazine, étant un catalyseur dans la synthèse des xanthènes, trouvent indirectement leur application dans l'industrie des colorants.
Propriétés
IUPAC Name |
1,3,5-triazine-2,4,6-triamine;hydrofluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.FH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWVOAHDTZACBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481010 |
Source


|
| Record name | Melamine hydrogen flouride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-03-2 |
Source


|
| Record name | Melamine hydrogen flouride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
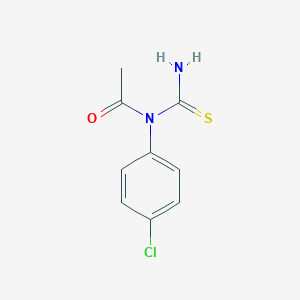
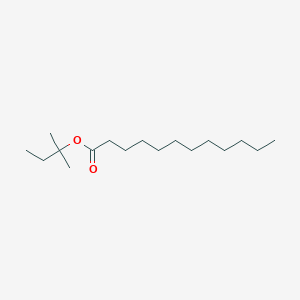


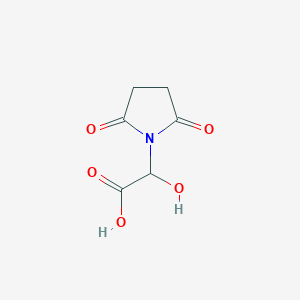
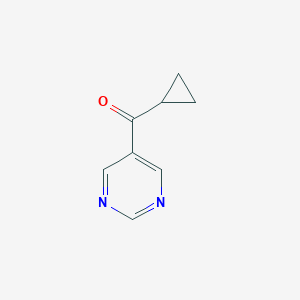
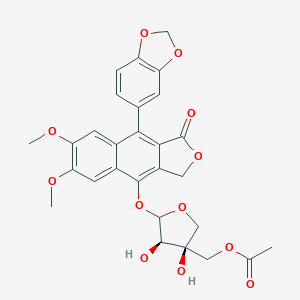

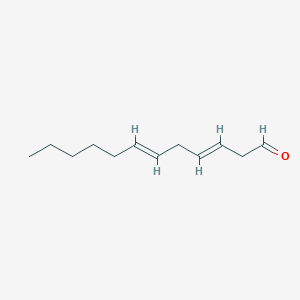
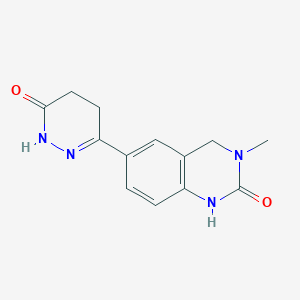

![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)


